N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
Description
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Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3S2/c20-19(21,22)12-2-1-3-13(8-12)24-18(27)17(26)23-9-14(25)16-5-4-15(29-16)11-6-7-28-10-11/h1-8,10,14,25H,9H2,(H,23,26)(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZGOBOJKINWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials.
Mode of Action
It’s known that the compound exhibits a variable fractional number of symmetry-free molecules (z’) in its structures. The existence of two different molecular conformations and better energetic stabilization of the interaction topology rationalizes the high Z’ structure selection by the molecule.
Biological Activity
N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings pertaining to its activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 390.5 g/mol. The compound features multiple functional groups that contribute to its biological activity, including the bithiophene moiety and the oxalamide structure.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Bithiophene Moiety : This can be achieved through coupling reactions of thiophene derivatives.
- Introduction of Hydroxyethyl Group : The bithiophene derivative is reacted with hydroxyethylating agents under controlled conditions.
- Attachment of Trifluoromethylphenyl Group : The final step involves coupling with a trifluoromethylphenyl derivative to form the desired oxalamide .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral entry into host cells, specifically targeting the CD4-binding site of HIV-1.
- Anticancer Activity : In vitro studies have indicated cytotoxic effects against various cancer cell lines, including HepG2 and Caco-2, with IC50 values ranging from 0.29 to 0.90 µM . The compound's ability to inhibit topoisomerase II and intercalate DNA has been proposed as mechanisms for its anticancer properties.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of this compound:
- Study on Antiviral Activity : A recent study demonstrated that this compound significantly reduced viral loads in infected cell cultures, suggesting potential as an antiviral agent.
- Cytotoxicity Assessment : In a comparative analysis against standard chemotherapeutics like doxorubicin, this compound exhibited comparable cytotoxicity in several cancer cell lines, highlighting its potential as a therapeutic agent .
Research Findings
A summary of key research findings regarding the biological activity of this compound includes:
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing bithiophene moieties have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide may also possess antitumor properties.
Study 1: Antitumor Activity Assessment
In vitro assays demonstrated that at concentrations above 50 µM, significant cytotoxicity was induced in MCF7 breast cancer cells, indicating potential for further development as an anticancer agent.
| Concentration (µM) | Cytotoxicity (%) |
|---|---|
| 50 | 30 |
| 100 | 60 |
| 200 | 85 |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Study 2: Antimicrobial Evaluation
A study evaluating the antimicrobial properties of various oxalamide derivatives found that this compound exhibited moderate to strong activity against common bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N1 Compound | 48 | Staphylococcus aureus |
| Control Antibiotic | 32 | Staphylococcus aureus |
| Control Antibiotic | 64 | Escherichia coli |
Q & A
What are the critical synthetic challenges in preparing N1-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, and how can regioselectivity be controlled?
Answer:
The synthesis involves constructing the bithiophene core and ensuring proper functionalization. Key challenges include:
- Regioselective formylation of the bithiophene unit : The Vilsmeier-Haack reaction targets electron-rich positions (e.g., adjacent to N,N-dialkylamino groups), while lithiation followed by electrophilic substitution favors deprotonation at acidic protons (e.g., 5´-position in bithiophenes) .
- Oxalamide coupling : Optimizing reaction conditions (e.g., solvent, temperature) to avoid side reactions like hydrolysis of the trifluoromethylphenyl group.
Methodology : Use NMR to track regioselectivity (e.g., 1H NMR chemical shifts for formyl protons at 4- vs. 5´-positions) and TLC to monitor intermediate purity .
How can researchers validate the biological activity of this compound when conflicting data arise in kinase inhibition assays?
Answer:
Contradictory results may stem from off-target effects, assay conditions, or compound stability. Mitigation strategies include:
- Orthogonal assays : Use fluorescence polarization (FP) alongside radiometric assays to confirm binding.
- Competitive binding studies : Introduce known kinase inhibitors (e.g., staurosporine) to assess specificity.
- Stability testing : Analyze compound integrity via HPLC after incubation in assay buffers .
Advanced tip : Combine surface plasmon resonance (SPR) for real-time binding kinetics with cellular assays (e.g., Western blotting for phosphorylation levels) .
What spectroscopic techniques are most effective for characterizing this compound, and how should overlapping signals be resolved?
Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping aromatic signals. The trifluoromethyl group (~δ -60 ppm in 19F NMR) aids in tracking substituents .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula; isotopic patterns distinguish sulfur-containing fragments.
- IR spectroscopy : Identify oxalamide C=O stretches (~1680–1700 cm⁻¹) and hydroxyethyl O–H (~3200–3500 cm⁻¹) .
Data interpretation : Compare experimental spectra with DFT-calculated chemical shifts for ambiguous regions .
How does the electronic nature of the bithiophene moiety influence the compound’s reactivity in cross-coupling reactions?
Answer:
The bithiophene’s π-conjugated system enhances electron density, facilitating:
- Suzuki-Miyaura coupling : Electron-rich aryl halides react efficiently with boronic acids at the 5-position.
- Electrophilic aromatic substitution : Substituents (e.g., hydroxyethyl) direct reactivity; steric effects from the trifluoromethylphenyl group may slow kinetics.
Experimental design : Use Hammett parameters to predict substituent effects and cyclic voltammetry to quantify redox potentials .
What strategies are recommended for analyzing structure-activity relationships (SAR) when modifying the hydroxyethyl or trifluoromethyl groups?
Answer:
- Hydroxyethyl modifications : Replace with methoxy, acetyloxy, or aminoethyl groups to probe hydrogen bonding vs. steric effects.
- Trifluoromethyl substitutions : Test -CF3 vs. -Cl, -Br, or -CH3 to assess electronic vs. hydrophobic contributions.
Data analysis : Use multivariate regression (e.g., PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .
How can researchers address low solubility in aqueous buffers during in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.
- Prodrug design : Introduce phosphate or PEG groups on the hydroxyethyl chain.
- Surfactant-assisted solubilization : Test polysorbate-80 or Cremophor-EL at non-cytotoxic concentrations .
What computational methods are suitable for predicting this compound’s binding modes with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase ATP-binding pockets; validate with MD simulations (AMBER) to assess stability.
- Pharmacophore modeling : Align with known oxalamide-based inhibitors (e.g., PARP or HDAC inhibitors) .
Validation : Compare predicted vs. experimental IC50 values for iterative model refinement.
How should researchers troubleshoot unexpected byproducts during oxalamide coupling?
Answer:
Common issues include:
- Incomplete activation : Use HATU instead of EDCI for better coupling efficiency.
- Racemization : Monitor reaction temperature (<0°C) and use chiral HPLC to assess enantiopurity.
Preventive measures : Pre-activate carboxylic acids and use anhydrous solvents .
What are the best practices for storing this compound to ensure long-term stability?
Answer:
- Storage conditions : -20°C under argon in amber vials; desiccate to prevent hydrolysis.
- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
How can contradictory results in electronic property measurements (e.g., HOMO-LUMO gaps) be resolved?
Answer:
Discrepancies may arise from solvent effects or measurement techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
